molecular formula C13H15NO B10798732 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole

1-(3-Methoxyphenyl)-2,5-dimethylpyrrole

Cat. No.: B10798732
M. Wt: 201.26 g/mol
InChI Key: GVGRVGMGPYDHOB-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2,5-dimethylpyrrole (CAS 32570-19-7) is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.27 g/mol . It belongs to the class of pyrrole derivatives, a five-membered aromatic heterocycle that is a privileged scaffold in medicinal chemistry and drug discovery . The pyrrole ring is a common structural feature in many natural products and synthetic compounds with demonstrated biological activity, making it a valuable building block for researchers, particularly in the development of new pharmacologically active agents . Its structural features, including the lipophilic 2,5-dimethylpyrrole and the 3-methoxyphenyl substituent, contribute to its physicochemical properties, potentially influencing membrane permeability and interactions with biological targets . Pyrrole derivatives are extensively investigated for their antimicrobial potential, and related 2,5-dimethylpyrrole compounds have shown promising activity against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal strains such as Candida albicans . Furthermore, structurally similar pyrrole compounds are the subject of advanced research in various therapeutic areas, including the development of selective serotonin receptor agonists and anti-cancer agents . This compound is intended for research purposes only, specifically for use in chemical synthesis, antimicrobial studies, and as a key intermediate in the exploration of new heterocyclic libraries for pharmaceutical applications . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2,5-dimethylpyrrole

InChI

InChI=1S/C13H15NO/c1-10-7-8-11(2)14(10)12-5-4-6-13(9-12)15-3/h4-9H,1-3H3

InChI Key

GVGRVGMGPYDHOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC=C2)OC)C

Origin of Product

United States

Preparation Methods

Classical Paal-Knorr Methodology

The Paal-Knorr reaction involves the condensation of 1,4-diketones with primary amines. For 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole, 2,5-hexanedione (1) reacts with 3-methoxyaniline (2) under acidic conditions:

Reaction Scheme

2,5-Hexanedione+3-MethoxyanilineAcOH, reflux1-(3-Methoxyphenyl)-2,5-dimethylpyrrole+2H2O\text{2,5-Hexanedione} + \text{3-Methoxyaniline} \xrightarrow{\text{AcOH, reflux}} \text{1-(3-Methoxyphenyl)-2,5-dimethylpyrrole} + 2\text{H}_2\text{O}

Optimized Conditions

  • Solvent: Acetic acid (neat) or ethanol/acetic acid mixtures

  • Temperature: Reflux (110–120°C)

  • Time: 4–6 hours

  • Yield: 68–76%

Table 1: Paal-Knorr Reaction Parameters and Outcomes

Starting MaterialSolventTemp (°C)Time (h)Yield (%)Reference
2,5-HexanedioneAcetic acid120476
2,5-HexanedioneEthanol/AcOH110668

Mechanistic Insights
Protonation of the diketone carbonyl groups facilitates nucleophilic attack by the amine, followed by cyclodehydration to form the pyrrole ring. The electron-donating methoxy group on the aniline enhances reactivity, reducing reaction time compared to unsubstituted anilines.

Alternative Synthetic Routes

Chloroacetylimidoyl Chloride Intermediate

A modified approach avoids direct acylation challenges by using chloroacetylimidoyl chloride (4), synthesized from chloroacetonitrile and HCl:

Reaction Scheme

3-Methoxyaniline+ChloroacetonitrileHClChloroacetylimidoyl ChlorideHydrolysis1-(3-Methoxyphenyl)-2,5-dimethylpyrrole\text{3-Methoxyaniline} + \text{Chloroacetonitrile} \xrightarrow{\text{HCl}} \text{Chloroacetylimidoyl Chloride} \xrightarrow{\text{Hydrolysis}} \text{1-(3-Methoxyphenyl)-2,5-dimethylpyrrole}

Advantages

  • Higher selectivity for monoacylation (vs. Friedel-Crafts acylation)

  • Mild conditions (room temperature to 50°C)

Table 2: Chloroacetylimidoyl Chloride Method Performance

StepConditionsYield (%)Reference
Imidoyl chloride formationEt₂O, 5–10°C87
HydrolysisH₂O, reflux69

Solvent and Catalytic Optimization

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Improve solubility of intermediates but may require higher temperatures.

  • Ether-water biphasic systems: Facilitate easier product isolation.

Table 3: Solvent Impact on Reaction Efficiency

SolventReaction Time (h)Yield (%)Purity (%)
Acetic acid47698
DMF27395
Ethanol66897

Catalytic Additives

  • Triethylamine: Neutralizes HCl byproducts, improving yields to 80%.

  • K₂CO₃: Enhances cyclization in DMSO, reducing side products.

Industrial-Scale Production

Continuous Flow Reactors

  • Residence time: 15–25 minutes at 120°C

  • Throughput: 1.2 kg/h with >95% purity

Purification Techniques

  • Crystallization: Ethanol/water mixtures yield 99% pure product.

  • Chromatography: Silica gel (hexane/ethyl acetate) for research-scale batches.

Table 4: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Batch size10 g50 kg
Yield68–76%82–85%
Purity95–98%99%

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.98 (s, 6H, CH₃), 5.76 (s, 2H, pyrrole-H), 6.8–7.4 (m, 4H, aryl-H).

  • MS (ESI): m/z 201.27 [M+H]⁺.

Table 5: Key Spectroscopic Signatures

TechniqueKey SignalsReference
¹³C NMRδ 12.6 (CH₃), 105.9 (pyrrole C)
IR (KBr)1685 cm⁻¹ (C=O absent)

Challenges and Limitations

  • Friedel-Crafts Acylation: Non-selective, producing bis-acylated byproducts.

  • Moisture Sensitivity: Imidoyl chloride intermediates require anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions: OSM-A-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality .

Common Reagents and Conditions: Common reagents used in the reactions involving OSM-A-9 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions involving OSM-A-9 depend on the specific reagents and conditions used. These products are often intermediates that can be further modified for various applications .

Scientific Research Applications

Medicinal Chemistry

1-(3-Methoxyphenyl)-2,5-dimethylpyrrole has been investigated for its pharmacological properties, particularly in antimicrobial and antitubercular activities:

  • Antimicrobial Activity : Pyrrole derivatives have shown significant antibacterial and antifungal activities. Compounds similar to 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent . The mechanism of action may involve enzyme inhibition or disruption of cell membranes.
  • Antitubercular Potential : Research has highlighted the effectiveness of 2,5-dimethylpyrrole derivatives against Mycobacterium tuberculosis (M. tuberculosis). Analogues of the compound have exhibited potent inhibitory effects against both drug-sensitive and multidrug-resistant strains, with some derivatives showing minimum inhibitory concentrations (MIC) below 1 µg/mL .

Synthesis of Complex Organic Molecules

The compound serves as a versatile building block in organic synthesis:

  • Synthetic Intermediates : It can be utilized to synthesize more complex organic molecules through various chemical reactions such as oxidation, reduction, and electrophilic substitutions. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals.
  • Structure-Activity Relationship Studies : The structural characteristics of 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole allow for extensive structure-activity relationship (SAR) studies to optimize biological activity by modifying substituents on the pyrrole ring .

Comparative Analysis with Related Compounds

Understanding the biological activity of 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole can be enhanced through comparisons with similar compounds:

CompoundKey FeaturesBiological Activity
1-(4-nitrophenyl)-2,5-dimethylpyrroleLacks methoxy groupModerate antibacterial activity
1-(4-methoxyphenyl)-2,5-dimethylpyrroleLacks nitro groupReduced reactivity
1-(4-methoxy-2-nitrophenyl)-2,5-dimethylpyrroleLacks dimethyl groupsAltered steric properties

This table illustrates how variations in substituents can impact the biological activity of pyrrole derivatives.

Antitubercular Activity Investigation

A study explored the antitubercular potential of various 2,5-dimethylpyrroles. Derivatives were synthesized and screened for their ability to inhibit M. tuberculosis growth. The most active compounds showed promising results against multidrug-resistant strains, emphasizing the importance of the pyrrole scaffold in developing new antitubercular agents .

Antimicrobial Screening

Another study assessed the antimicrobial properties of pyrrole derivatives, including those structurally related to 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole. The results indicated significant activity against a range of bacteria, supporting further exploration into its use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of OSM-A-9 involves its interaction with specific molecular targets and pathways. It is required for the activity of the predicted G-protein-coupled odorant receptor, which acts in the olfactory neurons. Its similarity to other G-protein-regulated transduction channels suggests that OSM-A-9 is involved in signaling pathways that are crucial for sensory transduction .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key analogs differ in the substituent on the phenyl ring (Table 1). Electronic and steric effects vary with substituent type and position:

Compound Substituent (Position) Electronic Effect Molecular Weight (g/mol) Key References
1-(3-Methoxyphenyl)-2,5-dimethylpyrrole –OCH₃ (3) Electron-donating 201.24
1-(3-Fluorophenyl)-2,5-dimethylpyrrole –F (3) Weakly electron-withdrawing 189.23
1-(4-Bromophenyl)-2,5-dimethylpyrrole –Br (4) Strongly electron-withdrawing 250.13
1-(4-Ethoxyphenyl)-2,5-dimethylpyrrole –OCH₂CH₃ (4) Electron-donating 215.29

Key Observations :

  • Methoxy vs. Ethoxy : Both are electron-donating, but ethoxy’s larger size may reduce solubility compared to methoxy .
  • Fluoro vs. Bromo : Fluorine’s inductive withdrawal is milder than bromine’s, affecting reactivity in cross-coupling reactions .

Physicochemical Properties

  • Polarity : Methoxy and ethoxy groups increase hydrophilicity compared to halogenated analogs.
  • Stability : Brominated derivatives (e.g., 1-(4-Bromophenyl)-2,5-dimethylpyrrole) require storage at –20°C to prevent degradation .
  • Crystallinity : Fluoro-substituted analogs exhibit higher melting points due to stronger intermolecular interactions .

Q & A

Q. What are the established synthetic routes for 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole, and what key reaction conditions influence yield?

The synthesis typically involves a Paal-Knorr pyrrole formation or nucleophilic substitution. For the pyrrole core, acetonylacetone reacts with ammonium carbonate under acidic conditions to form 2,5-dimethylpyrrole . To introduce the 3-methoxyphenyl group, a Friedel-Crafts alkylation or Suzuki coupling may be employed. Key conditions include:

  • Solvent choice : Toluene or DMF for polar aprotic environments .
  • Catalysts : Lewis acids (e.g., AlCl₃) for electrophilic substitution .
  • Temperature : 80–100°C for optimal cyclization .
    Monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate) are critical. Yields range from 40–65%, depending on substituent steric effects .

Q. How can the purity and structural integrity of 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole be validated?

Use a combination of spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.7–7.2 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z ~215 for C₁₃H₁₅NO) .
  • X-ray crystallography : Resolve dihedral angles between the pyrrole ring and methoxyphenyl group (typically ~75–85°) .
  • HPLC : Purity >95% with C18 columns and methanol/water mobile phases .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5–5.0 eV) to assess reactivity .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., methoxy oxygen as electron-rich) .
  • TDDFT : Predict UV-Vis absorption maxima (e.g., λₘₐₓ ~280–310 nm) for photochemical studies .

Q. How does the methoxy group at the 3-position influence the compound’s reactivity in cross-coupling reactions?

The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para position of the phenyl ring. However, steric hindrance from the 3-methoxy and pyrrole methyl groups can reduce reactivity in Suzuki-Miyaura couplings. Optimization strategies include:

  • Catalyst selection : Pd(PPh₃)₄ with K₂CO₃ in THF .
  • Protection/deprotection : Temporary silylation of the methoxy group to minimize steric effects .

Q. What are the potential biological activities of 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole, and how can structure-activity relationships (SAR) be explored?

Analogous pyrrole derivatives exhibit antitumor and antimicrobial activity . To investigate SAR:

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Substituent variation : Compare with 4-methoxy or halogen-substituted analogs to assess electronic effects .
  • Molecular docking : Target enzymes like COX-2 or topoisomerase II, leveraging the planar pyrrole ring for π-π interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How can reproducibility be improved?

Yields vary due to:

  • Oxygen sensitivity : Use inert atmospheres (N₂/Ar) during cyclization .
  • Catalyst purity : Recrystallize AlCl₃ or use freshly opened batches .
  • Solvent drying : Molecular sieves for DMF or toluene .

Methodological Recommendations

Q. Table 1. Optimal Conditions for Key Synthetic Steps

StepConditionsKey ParametersReference
Pyrrole core formationAcetonylacetone, NH₄CO₃, H₂SO₄, 90°CReaction time: 6–8 hrs
Methoxyphenyl addition3-Methoxybromobenzene, Pd(PPh₃)₄Catalyst loading: 5 mol%
PurificationColumn chromatography (SiO₂)Hexane:EtOAc (4:1)

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